molecular formula C17H14N2O2 B2862945 (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE CAS No. 1334030-82-8

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE

Cat. No.: B2862945
CAS No.: 1334030-82-8
M. Wt: 278.311
InChI Key: KBNIXMOBGVWVIG-ZHACJKMWSA-N
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Description

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-acetyl-1H-benzo[d]imidazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of (2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed antimicrobial, anticancer, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar aromatic properties.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used in targeted protein degradation.

Uniqueness

(2E)-3-(1H-1,3-BENZODIAZOL-2-YL)-1-(2-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its specific structure, which combines a benzimidazole moiety with a chalcone framework

Properties

IUPAC Name

(E)-3-(1H-benzimidazol-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-2-6-12(16)15(20)10-11-17-18-13-7-3-4-8-14(13)19-17/h2-11H,1H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNIXMOBGVWVIG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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